Reduced Cytotoxicity in Anti-HBV Activity Compared to Parent Alkaloids Sanguinarine and Chelerythrine
In a head-to-head comparison on HepG2.2.15 cells, oxychelerythrine exhibited moderate anti-HBV DNA replication activity (IC50 = 0.75 mmol/L) with significantly decreased cytotoxicity (CC50 > 3.0 mmol/L) compared to sanguinarine and chelerythrine, which showed high cytotoxicity at active concentrations [1]. This establishes a superior therapeutic index for oxychelerythrine within this specific assay system.
| Evidence Dimension | Anti-HBV activity vs. cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 0.75 mmol/L, CC50 > 3.0 mmol/L |
| Comparator Or Baseline | Sanguinarine (IC50 not specified, high cytotoxicity), Chelerythrine (IC50 not specified, high cytotoxicity) |
| Quantified Difference | CC50 for oxychelerythrine is >4x its IC50, indicating a therapeutic window. Parent compounds had no measurable window due to overlapping active and cytotoxic concentrations. |
| Conditions | HepG2.2.15 cells, in vitro HBV DNA replication assay. |
Why This Matters
This directly addresses the primary limitation of potent but toxic parent alkaloids, positioning oxychelerythrine as the preferred choice for antiviral research where minimizing host cell toxicity is a critical experimental variable.
- [1] Liu, W., Cheng, P., Qing, Z. X., et al. Synthesis and in vitro anti-HBV activities of sanguinarine and chelerythrine derivatives. Chinese Journal of Medicinal Chemistry, 2014. View Source
